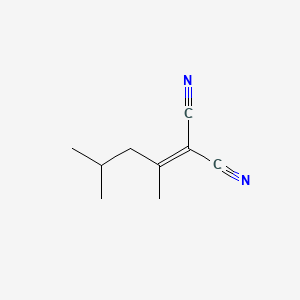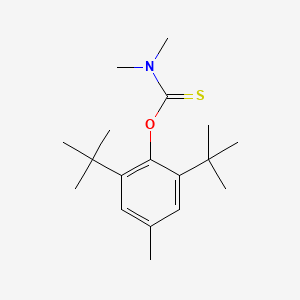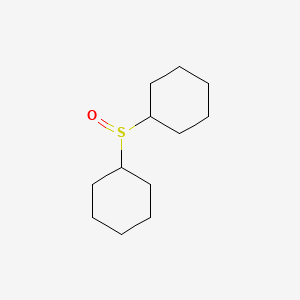
Dicyclohexyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl sulfoxide is an organosulfur compound with the molecular formula (C_{12}H_{22}OS) It is a sulfoxide, which means it contains a sulfur atom bonded to two carbon atoms and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl sulfoxide can be synthesized through the oxidation of dicyclohexyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction can be represented as follows:
[ \text{(C}6\text{H}{11}\text{)}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{(C}6\text{H}{11}\text{)}_2\text{SO} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic oxidation processes, where a catalyst such as a metal complex is used to facilitate the oxidation of dicyclohexyl sulfide. This approach can offer higher yields and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of dicyclohexyl sulfone.
Reduction: Reduction of this compound can regenerate dicyclohexyl sulfide.
Substitution: The sulfoxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace the oxygen atom in the sulfoxide group.
Major Products Formed
Oxidation: Dicyclohexyl sulfone.
Reduction: Dicyclohexyl sulfide.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl sulfoxide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other organosulfur compounds.
Catalysis: It can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of certain reactions.
Biological Studies: Its unique structure makes it a useful probe in studying the behavior of sulfoxides in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which dicyclohexyl sulfoxide exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfoxide group can act as an electron donor, facilitating the transfer of oxygen atoms to other molecules. In catalytic processes, it can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diphenyl sulfoxide: Another sulfoxide with aromatic substituents.
Dibutyl sulfoxide: A sulfoxide with butyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyl sulfoxide is unique due to its bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a crucial role, such as in certain catalytic processes and in the stabilization of reactive intermediates.
Eigenschaften
CAS-Nummer |
13284-97-4 |
|---|---|
Molekularformel |
C12H22OS |
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
cyclohexylsulfinylcyclohexane |
InChI |
InChI=1S/C12H22OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
XWJJFJIOTQSSAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
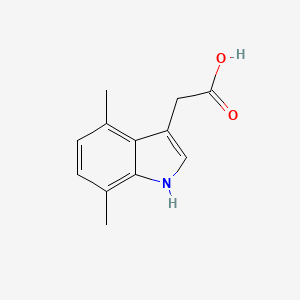
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
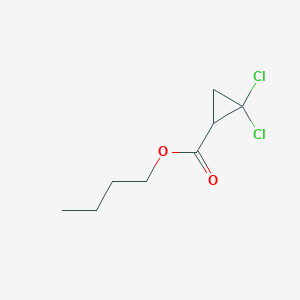
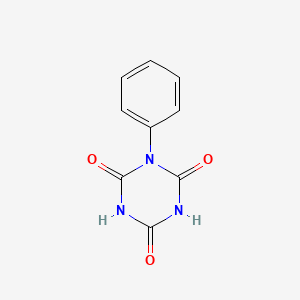
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
